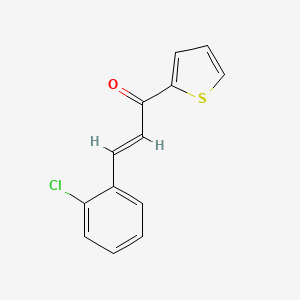![molecular formula C13H18N2 B6322072 4-Benzyl-1,4-diazabicyclo[3.2.1]octane CAS No. 675589-81-8](/img/structure/B6322072.png)
4-Benzyl-1,4-diazabicyclo[3.2.1]octane
Übersicht
Beschreibung
4-Benzyl-1,4-diazabicyclo[3.2.1]octane is a chemical compound with the CAS Number: 675589-81-8 and a molecular weight of 202.3 . It is similar in structure to DABCO (1,4-diazabicyclo[2.2.2]octane), also known as triethylenediamine or TEDA .
Molecular Structure Analysis
The molecular structure of 4-Benzyl-1,4-diazabicyclo[3.2.1]octane is represented by the linear formula C13H18N2 . It is similar to DABCO, which is a highly nucleophilic tertiary amine base .Chemical Reactions Analysis
While specific chemical reactions involving 4-Benzyl-1,4-diazabicyclo[3.2.1]octane are not detailed in the search results, DABCO is known to be used as a catalyst in various reactions . It has been used in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers .Physical And Chemical Properties Analysis
4-Benzyl-1,4-diazabicyclo[3.2.1]octane has a molecular weight of 202.3 . The physical and chemical properties of DABCO, a similar compound, include a molar mass of 112.176 g·mol −1, a melting point of 156 to 160 °C, a boiling point of 174 °C, and solubility in water .Wissenschaftliche Forschungsanwendungen
Catalysis of Morita–Baylis–Hillman Reactions
“4-Benzyl-1,4-diazabicyclo[3.2.1]octane” serves as a catalyst in Morita–Baylis–Hillman reactions, which are crucial for creating carbon-carbon bonds in organic synthesis. This reaction allows for the formation of adducts between aldehydes and activated olefins, providing a pathway to synthesize complex molecules with high atom economy .
Knoevenagel Condensation Reactions
This compound also catalyzes Knoevenagel condensation reactions, a method used to form carbon-carbon bonds by condensing aldehydes or ketones with active methylene compounds. The reaction is essential for synthesizing coumarins, an important class of organic compounds .
Synthesis of Tropane Alkaloids
The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to tropane alkaloids, is another significant application. These alkaloids exhibit a wide range of biological activities, and the compound plays a role in their stereoselective synthesis .
Formation of Piperazine Derivatives
“4-Benzyl-1,4-diazabicyclo[3.2.1]octane” is used as a building block in the preparation of 1,4-disubstituted piperazines. Piperazines are valuable in pharmaceuticals and materials science due to their versatility and range of applications .
Source of Sulfur Dioxide
Derivatives of this compound, such as DABSO, serve as a source of sulfur dioxide in various chemical reactions. Sulfur dioxide is used in sulfonylation reactions, which are important in synthesizing sulfones and sulfonamides .
Electrophilic Fluorination
Another derivative, Selectfluor, acts as an electrophilic fluorinating agent. This application is critical in introducing fluorine atoms into organic molecules, which can significantly alter their chemical and biological properties .
Eigenschaften
IUPAC Name |
4-benzyl-1,4-diazabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-12(5-3-1)10-15-9-8-14-7-6-13(15)11-14/h1-5,13H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUSMWCBAIXPQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN(C1C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1,4-diazabicyclo[3.2.1]octane | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

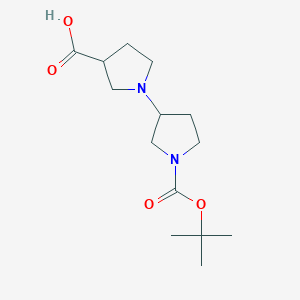



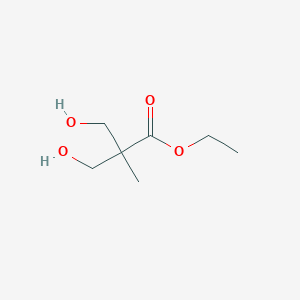


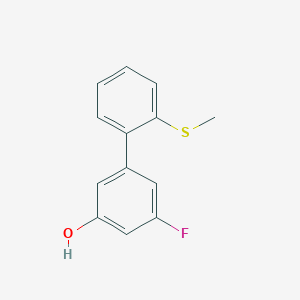
![2-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-acetonitrile](/img/structure/B6322031.png)
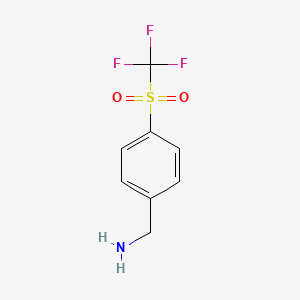

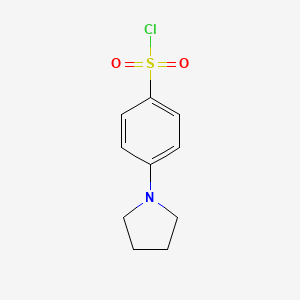
![3-{[(t-Butoxy)carbonyl][(thiophen-2-yl)methyl]amino}propanoic acid](/img/structure/B6322058.png)
